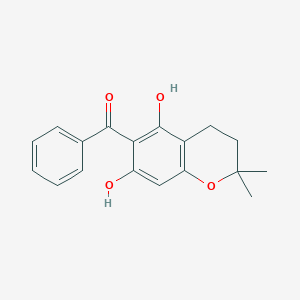
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a natural xanthone found in the herbs of Garcinia cowa . It is a yellow powder with a molecular formula of C18H18O4 .
Molecular Structure Analysis
The molecular formula of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is C18H18O4 . The average mass is 298.333 Da and the monoisotopic mass is 298.120514 Da .Physical And Chemical Properties Analysis
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a yellow powder . It has a molecular weight of 298.33 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Anti-UVC Irradiation Properties
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: has been studied for its potential as an anti-UVC irradiation agent . This application is particularly relevant in the context of protecting against UVC-induced damage, which is highly associated with cataractogenesis . The compound has shown potent activity in protecting porcine γ-crystallin from UVC insults, suggesting its use as an anti-cataract agent .
Metal Chelation
The compound’s ability to chelate metals is another significant application. It can decrease hydroxyl radical levels and free iron concentrations, which is beneficial in reducing oxidative stress . This property is crucial for protecting biological molecules like DNA and proteins from damage caused by free radicals and metal-induced oxidation .
Antioxidant Activity
Due to its structural similarity to classic phenol- or quinol-based antioxidants, 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane can carry out the single-electron reduction of free radicals . This makes it a candidate for research into antioxidant therapies, which could help mitigate oxidative stress-related diseases.
Cytotoxic Activity
Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines . This suggests that 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane could be a valuable scaffold for developing new anticancer agents.
Intermediate in Flavonoid Synthesis
This compound is used as an intermediate in the synthesis of flavonoids . Flavonoids are a class of natural substances with various pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities.
Therapeutic Scaffold
The chromanone scaffold, to which 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane belongs, is considered a versatile therapeutic scaffold. It has been the basis for the design and synthesis of novel lead compounds with a wide range of pharmacological activities .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-14(22-18)10-13(19)15(17(12)21)16(20)11-6-4-3-5-7-11/h3-7,10,19,21H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXPLQWLQOBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

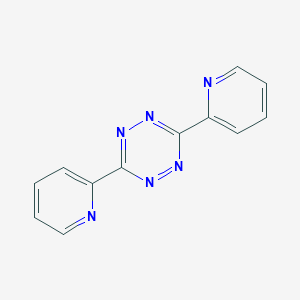
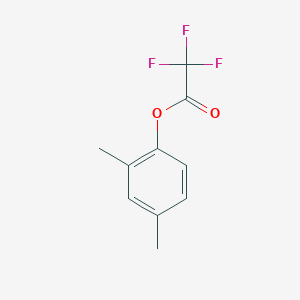
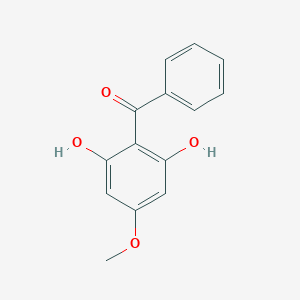
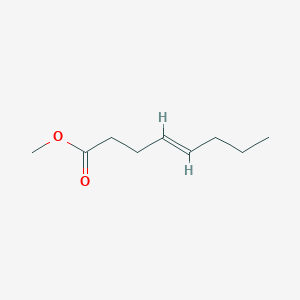
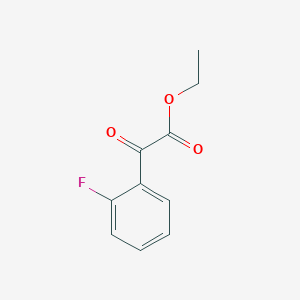
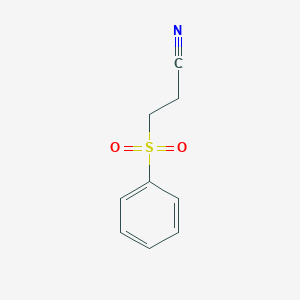
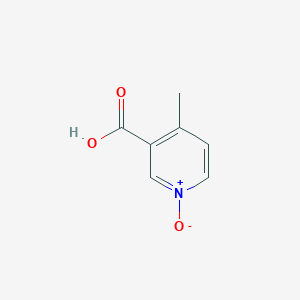

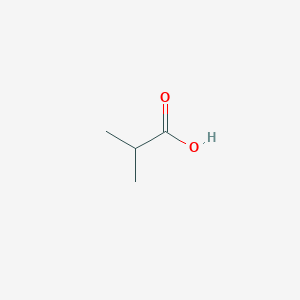
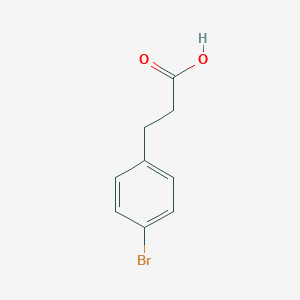
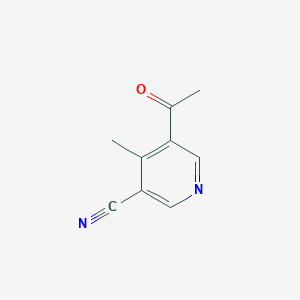
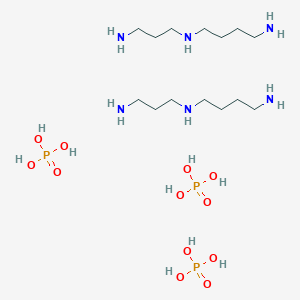
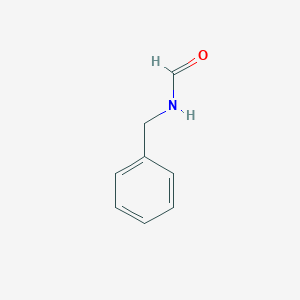
amine hydrochloride](/img/structure/B155508.png)